7-[(3-Chlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
Synthesis Analysis
Synthesis analysis would involve a detailed study of the methods used to synthesize the compound. This could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and redox reactions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with other compounds .Scientific Research Applications
Synthesis Methodologies and Chemical Properties
Facile Synthesis of Substituted Furans, Pyrroles, Thiophenes : Research by Yin et al. (2008) outlines a new approach for synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones. This synthesis involves a cross-coupling reaction followed by a domino process or a one-pot reaction for various derivatives, showcasing the versatility of such compounds in chemical synthesis (Yin et al., 2008).
Preparation of Sulfur-Transfer Agents : Klose et al. (1997) discuss the preparation of sulfur-transfer agents like 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione from 2-cyanoethyl disulfide, demonstrating applications in synthesizing sulfur-containing organic molecules (Klose, Reese, & Song, 1997).
Structural and Photophysical Studies
Supramolecular Structures of Dioxane Derivatives : Low et al. (2002) explored the crystal structures of 2,2-dimethyl dioxane derivatives, revealing how weak C-H...O hydrogen bonds form dimers and tubes in the crystal lattice. Such studies contribute to understanding the supramolecular assembly and potential applications in material science (Low et al., 2002).
Bioimaging Properties of Rhenium(I) Tricarbonyl Complexes : Carreño et al. (2017) investigated how substituted bidentate and ancillary ligands modulate the bioimaging properties of Re(I) tricarbonyl complexes with yeasts and bacteria. The study highlights the potential of molecular engineering to improve biomarkers for cell imaging applications (Carreño et al., 2017).
Mechanism of Action
Safety and Hazards
This involves studying any risks associated with the compound. This could include toxicity, flammability, and environmental impact.
Future Directions
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O3/c1-13-9-26(10-14(2)30-13)12-17-23-19-18(20(28)25(4)21(29)24(19)3)27(17)11-15-6-5-7-16(22)8-15/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXKCJCWIXRPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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